Ki16425

Description

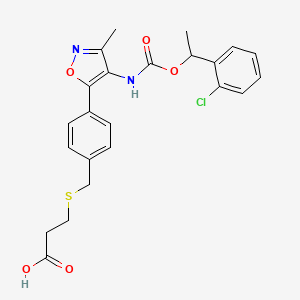

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIFMNUXGDHTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438772 | |

| Record name | Ki16425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355025-24-0 | |

| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KI-16425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ki16425 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-16425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ki16425: A Deep Dive into its Mechanism of Action as a Lysophosphatidic Acid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, playing a crucial role in the elucidation of LPA-mediated signaling pathways and holding therapeutic potential in various pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor selectivity, impact on downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism: Competitive Antagonism of LPA Receptors

This compound functions as a competitive antagonist, primarily targeting the G protein-coupled LPA receptors LPA1 and LPA3.[1][2] Its chemical name is 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid. The antagonist selectively binds to these receptors, preventing the binding of the endogenous ligand, LPA, and thereby inhibiting the initiation of downstream intracellular signaling.[1][3] The selectivity of this compound is a key feature, with a significantly lower affinity for the LPA2 receptor.[1][4] It has demonstrated no significant activity at LPA4, LPA5, or LPA6 receptors.[4] This subtype selectivity makes this compound an invaluable tool for dissecting the specific roles of LPA1 and LPA3 in complex biological systems.

Quantitative Pharmacological Data

The antagonistic potency of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Receptor Subtype | Assay Type | Cell Line | Ki (μM) | Reference |

| LPA1 | GTPγS Binding | - | 0.25 | [5] |

| LPA3 | GTPγS Binding | - | 0.36 | [5] |

| LPA1 | Competitive Binding | RH7777 | 0.34 | [4] |

| LPA2 | Competitive Binding | RH7777 | 6.5 | [4] |

| LPA3 | Competitive Binding | RH7777 | 0.93 | [4] |

| Receptor Subtype | Assay Type | Cell Line | IC50 (μM) | Reference |

| LPA1 | Intracellular Ca2+ Mobilization | chem1 | 0.046 | [4] |

Impact on Downstream Signaling Pathways

By blocking LPA1 and LPA3, this compound modulates a multitude of downstream signaling pathways that are critical for various cellular processes.

Inhibition of G-Protein Activation and Second Messenger Signaling

LPA receptors couple to various G proteins (Gαq/11, Gαi/o, Gα12/13) to initiate signaling. This compound effectively inhibits the first step in this cascade: the LPA-induced binding of GTPγS to G proteins.[1][3] This blockade prevents the activation of downstream effectors. A primary consequence of LPA1 and LPA3 activation via Gαq/11 is the stimulation of phospholipase C (PLC), leading to the generation of inositol phosphates and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This compound has been shown to potently inhibit this LPA-induced calcium response in various cell types, including THP-1 cells and 3T3 fibroblasts.[3][4]

Caption: this compound blocks LPA binding to LPA1, preventing Gq activation and subsequent calcium release.

Modulation of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the p42/p44 MAPK (ERK1/2) pathway, is a key downstream target of LPA signaling involved in cell proliferation and survival. This compound has been demonstrated to reduce the LPA-induced activation of p42/p44 MAPK.[2][4] Interestingly, in some contexts, this compound can act as a weak partial agonist on its own, a property described as protean agonism.[4]

Caption: this compound inhibits LPA-induced activation of the MAPK pathway and subsequent cellular responses.

Regulation of the Hippo-YAP/TAZ Signaling Pathway

Recent evidence has highlighted a connection between GPCR signaling and the Hippo pathway, a critical regulator of organ size and cell proliferation. LPA has been shown to induce the dephosphorylation and subsequent nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ). This compound blocks this LPA-induced dephosphorylation of YAP and TAZ in HEK293A cells, effectively inhibiting the Hippo signaling pathway.[2][5]

Caption: this compound prevents LPA-mediated dephosphorylation and activation of YAP/TAZ.

Physiological and Pathophysiological Implications

The inhibitory action of this compound on LPA signaling has significant consequences for various cellular functions and has been explored in several disease models.

-

Cell Migration and Proliferation: this compound inhibits LPA-induced long-term responses, including DNA synthesis and cell migration in Swiss 3T3 fibroblasts.[1][4] This has implications for cancer progression, where LPA is known to stimulate the motility of cancer cells.

-

Inflammation: this compound has been shown to blunt abdominal and systemic inflammation in a mouse model of peritoneal sepsis.[6] It appears to function by suppressing the association between LPA1 and the LPS co-receptor CD14, thereby attenuating downstream inflammatory signaling through the TLR4 pathway.[6] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6.[6]

-

Neuropathic Pain: In models of neuropathic pain, this compound has been shown to block LPA-induced pain-like behaviors, suggesting a role for LPA1 in the early mechanisms of neuropathic pain.[2]

Experimental Protocols

The characterization of this compound has relied on a variety of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

-

Objective: To determine the ability of this compound to inhibit LPA-stimulated G protein activation.

-

Methodology:

-

Membranes are prepared from cells overexpressing the LPA receptor of interest (e.g., HEK293T cells).

-

Membranes are incubated with a fixed concentration of LPA and varying concentrations of this compound in an assay buffer containing GDP and [35S]GTPγS.

-

The reaction is allowed to proceed at 30°C and is then terminated by rapid filtration through a glass fiber filter.

-

The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

-

Data are analyzed to determine the inhibitory constant (Ki) of this compound.[1][3]

-

Caption: Workflow for determining this compound's inhibition of G-protein activation.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

-

Objective: To assess the inhibitory effect of this compound on LPA-induced calcium release.

-

Methodology:

-

Cells (e.g., THP-1, Swiss 3T3 fibroblasts, or CHO cells expressing a specific LPA receptor) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.[3][7][8]

-

The cells are then treated with varying concentrations of this compound, followed by stimulation with a fixed concentration of LPA.

-

Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The IC50 value for this compound is calculated from the concentration-response curve.[4]

-

Cell Migration Assay

This assay evaluates the effect of this compound on the directional movement of cells in response to a chemoattractant.

-

Objective: To determine if this compound can inhibit LPA-induced cell migration.

-

Methodology:

-

A Boyden chamber or a similar transwell system is used, with a porous membrane separating the upper and lower chambers.

-

Cells (e.g., Swiss 3T3 fibroblasts) are seeded in the upper chamber in serum-free media containing different concentrations of this compound.

-

The lower chamber contains media with LPA as a chemoattractant.

-

The chamber is incubated for several hours to allow for cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

The extent of inhibition of migration by this compound is quantified.[1][3]

-

Conclusion

This compound is a well-characterized, subtype-selective antagonist of LPA1 and LPA3 receptors. Its ability to competitively block LPA binding and inhibit a range of downstream signaling pathways, including calcium mobilization, MAPK activation, and Hippo-YAP/TAZ signaling, makes it an indispensable tool for research into the physiological and pathophysiological roles of LPA. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its use in basic research and as a lead compound for the development of novel therapeutics targeting LPA-driven diseases.

References

- 1. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 8. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Ki16425: A Core Focus on its Primary Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki16425 is a potent and selective small molecule antagonist of the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3.[1][2][3][4] This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its primary molecular targets. It includes detailed experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Primary Molecular Targets of this compound

The primary targets of this compound are the G protein-coupled receptors (GPCRs) for lysophosphatidic acid, specifically the LPA1 and LPA3 receptor subtypes, which belong to the endothelial differentiation gene (EDG) family.[1][4] this compound exhibits a competitive and reversible antagonism at these receptors.[1] Its selectivity is a key feature, showing significantly lower potency for the LPA2 receptor and no activity at LPA4, LPA5, and LPA6 receptors.[1]

Binding Affinity and Potency

The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for LPA receptors have been determined through various functional assays, including inositol phosphate response, GTPγS binding, and intracellular calcium mobilization assays. These quantitative measures underscore its preference for LPA1 and LPA3.

| Receptor Subtype | Assay Type | Cell Line | Ki (μM) | IC50 (μM) | Reference |

| LPA1 | Inositol Phosphate Response | RH7777 | 0.34 | - | [1] |

| GTPγS Binding Assay | HEK293T | 0.25 | - | ||

| Intracellular Calcium Mobilization | chem1 cells | - | 0.046 | [1] | |

| LPA2 | Inositol Phosphate Response | RH7777 | 6.5 | - | [1] |

| LPA3 | Inositol Phosphate Response | RH7777 | 0.93 | - | [1] |

| GTPγS Binding Assay | HEK293T | 0.36 | - |

Signaling Pathways Modulated by this compound

By antagonizing LPA1 and LPA3 receptors, this compound effectively blocks the diverse downstream signaling cascades initiated by LPA. These receptors primarily couple to Gi/o and Gq/11 proteins, leading to the modulation of several key intracellular second messengers and protein kinase pathways.

LPA Receptor Signaling Overview

The binding of LPA to its receptors triggers a conformational change, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates multiple signaling cascades.

Key Downstream Pathways Inhibited by this compound

-

Phospholipase C (PLC) / Calcium Mobilization: Activation of Gq/11 by LPA1/LPA3 leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This compound blocks this LPA-induced Ca2+ response.[1]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: LPA is a known activator of the p42/p44 MAPK (ERK1/2) pathway, which is crucial for cell proliferation and survival. This compound has been shown to reduce the LPA-induced activation of p42/p44 MAPK.[1]

-

Hippo-YAP/TAZ Pathway: The Hippo pathway is a critical regulator of organ size and cell proliferation. LPA can induce the dephosphorylation of the downstream effectors, Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ), leading to their nuclear translocation and activation of target genes. This compound blocks this LPA-induced dephosphorylation of YAP and TAZ.

Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. The competitive binding of this compound is assessed by its ability to inhibit LPA-stimulated [35S]GTPγS binding.

Methodology:

-

Membrane Preparation:

-

Transfect HEK293T cells with plasmids encoding the desired LPA receptor subtype (LPA1, LPA2, or LPA3) and G-protein subunits.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes by high-speed centrifugation and resuspend in an appropriate buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein), various concentrations of this compound, and a fixed concentration of LPA (agonist).

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 30-60 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Calculate the specific binding and determine the Ki value for this compound using Schild analysis or a competitive binding equation.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to LPA receptor activation. The inhibitory effect of this compound is quantified by its ability to block the LPA-induced calcium flux.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the target LPA receptor (e.g., RH7777 or chem1 cells) in a 96-well, black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Pre-incubate the cells with various concentrations of this compound for 10-20 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject LPA (agonist) and monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.

-

Western Blotting for Phosphorylated Proteins (p-MAPK, p-YAP/TAZ)

This technique is used to detect the phosphorylation status of specific proteins in response to LPA stimulation and its inhibition by this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Serum-starve cells (e.g., Swiss 3T3 for p-MAPK, HEK293A for p-YAP/TAZ) to reduce basal phosphorylation.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPA for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p44/42 MAPK or anti-phospho-YAP/TAZ).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the effect of this compound on LPA-induced phosphorylation.

-

Cell Migration Assay

This assay assesses the effect of this compound on LPA-induced cell migration, a key cellular response mediated by LPA receptors.

Methodology:

-

Assay Setup:

-

Use a Boyden chamber or a similar transwell system with a porous membrane.

-

Coat the membrane with an extracellular matrix protein (e.g., fibronectin or collagen) if required for the cell type (e.g., Swiss 3T3 fibroblasts).

-

-

Cell Seeding and Treatment:

-

Place a chemoattractant (e.g., LPA) in the lower chamber.

-

Seed the cells in the upper chamber in serum-free medium.

-

Add various concentrations of this compound to the upper chamber with the cells.

-

-

Incubation:

-

Incubate the chamber for a period sufficient to allow cell migration (typically 4-24 hours) at 37°C in a humidified incubator.

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition by this compound compared to the LPA-only control.

-

Determine the IC50 value for the inhibition of cell migration.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of LPA signaling through the LPA1 and LPA3 receptors. Its selectivity and well-characterized mechanism of action make it a cornerstone for studies in areas such as oncology, fibrosis, and neuropathic pain. The detailed protocols and data presented in this guide are intended to support researchers in the effective design and execution of experiments utilizing this important LPA receptor antagonist.

References

- 1. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Subtype-Selective Antagonist for EDG-Family Lysophosphatidic Acid Receptors - Debiopharm [debiopharm.com]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

Ki16425: A Technical Guide to its Selectivity for LPA1 versus LPA3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective antagonist activity of Ki16425 on the lysophosphatidic acid (LPA) receptors, with a specific focus on its differential effects on LPA1 and LPA3. This document provides a comprehensive overview of its binding affinities, functional antagonism, the signaling pathways involved, and the experimental methodologies used to characterize this important pharmacological tool.

Quantitative Analysis of this compound Selectivity

This compound is a well-characterized antagonist of the LPA receptor family, demonstrating notable selectivity for the LPA1 and LPA3 subtypes over other members, such as LPA2.[1] The following tables summarize the key quantitative data from various studies, highlighting the binding affinity (Ki) and functional inhibitory concentrations (IC50) of this compound for LPA1 and LPA3 receptors.

Table 1: Binding Affinity (Ki) of this compound for LPA1 and LPA3 Receptors

| Receptor Subtype | Ki (μM) | Cell Line/Assay System | Reference |

| LPA1 | 0.34 | RH7777 cells | [1] |

| LPA3 | 0.93 | RH7777 cells | [1] |

| LPA1 | 0.25 | GTPγS binding assay | [2] |

| LPA3 | 0.36 | GTPγS binding assay | [2] |

Table 2: Functional Antagonism (IC50) of this compound at LPA1 and LPA3 Receptors

| Receptor Subtype | Assay Type | IC50 (μM) | Cell Line | Reference |

| LPA1 | Inositol Phosphate Production | Not explicitly stated, but competitive antagonism demonstrated | RH7777 cells expressing LPA1 | [3] |

| LPA3 | Inositol Phosphate Production | Not explicitly stated, but competitive antagonism demonstrated | RH7777 cells expressing LPA3 | [3] |

| LPA1 | Calcium Mobilization | Not explicitly stated, but competitive antagonism demonstrated | CHO cells expressing LPA1 | [4] |

Note: While specific IC50 values from functional assays are not always detailed in the initial literature, the competitive nature of the antagonism is consistently reported.

Signaling Pathways of LPA1 and LPA3 Receptors

Lysophosphatidic acid receptors are G protein-coupled receptors (GPCRs) that, upon activation by LPA, initiate a cascade of intracellular signaling events. Both LPA1 and LPA3 couple to multiple G protein families, leading to the activation of various downstream effector pathways that regulate a wide range of cellular processes.[5][6]

The following diagrams illustrate the primary signaling pathways associated with LPA1 and LPA3 receptors.

Caption: LPA1 Receptor Signaling Pathway.

Caption: LPA3 Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies for two key experiments frequently cited in the literature.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation and is a valuable tool for quantifying the potency and efficacy of GPCR ligands.[7][8]

Caption: GTPγS Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human LPA1 or LPA3 receptor (e.g., RH7777 or HEK293 cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

GTPγS Binding Reaction:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein) with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Add varying concentrations of the antagonist, this compound, and pre-incubate for 15 minutes at 30°C.

-

Add a fixed concentration of LPA (agonist) to stimulate the receptor.

-

Add GDP to a final concentration of 10 µM.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (typically at a concentration of 0.1-0.5 nM).

-

Incubate the reaction mixture for 30-60 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) of this compound is calculated using the Cheng-Prusoff equation, based on the IC50 value obtained from the concentration-response curves.

-

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled GPCRs, such as LPA1 and LPA3. The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput screening of compounds that modulate this response.[4][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

The Role of Ki16425 in Blocking LPA-Induced Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a potent bioactive lipid that plays a crucial role in a myriad of cellular processes, including cell migration, a fundamental aspect of physiological and pathological phenomena such as wound healing and cancer metastasis. The biological effects of LPA are mediated through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPA₁₋₆). Ki16425 has emerged as a valuable pharmacological tool for studying LPA signaling. It is a competitive antagonist with selectivity for LPA₁ and LPA₃ receptors over the LPA₂ receptor.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting LPA-induced cell migration, detailed experimental protocols for assessing its efficacy, and a summary of key quantitative data.

Introduction: Lysophosphatidic Acid and Cell Migration

Lysophosphatidic acid (LPA) is a simple phospholipid that acts as an extracellular signaling molecule.[2] It is produced by various cell types and is found in abundance in biological fluids such as serum and plasma. LPA's diverse biological functions are initiated by its binding to specific cell surface receptors, the LPA receptors (LPARs).[2] The Edg family of LPA receptors, which includes LPA₁, LPA₂, and LPA₃, are the most extensively studied.[2]

Upon activation by LPA, these receptors couple to various G proteins (Gαi/o, Gαq/11, Gα12/13) to initiate a cascade of downstream signaling events. These pathways ultimately converge on the cytoskeleton, leading to changes in cell morphology, adhesion, and motility, which are the hallmarks of cell migration. Key signaling pathways implicated in LPA-induced cell migration include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway.

This compound: A Selective LPA Receptor Antagonist

This compound, with the chemical name 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid, is a potent and selective antagonist of the LPA₁ and LPA₃ receptors.[2] Its antagonistic activity is competitive and reversible.[3] this compound has significantly lower affinity for the LPA₂ receptor, making it a valuable tool to dissect the specific roles of LPA₁ and LPA₃ in various cellular responses, including cell migration.[1][2][3]

Mechanism of Action

This compound competitively binds to the LPA₁ and LPA₃ receptors, thereby preventing the binding of the endogenous ligand, LPA. This blockade inhibits the activation of downstream G protein signaling cascades. By inhibiting these initial signaling events, this compound effectively abrogates LPA-induced cellular responses, including calcium mobilization, adenylyl cyclase inhibition, and the activation of the PI3K/Akt and MAPK/ERK pathways, all of which are critical for cell migration.[3]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound in blocking LPA receptor signaling and LPA-induced cell migration has been quantified in numerous studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) of this compound against LPA receptors and its functional effects on cell migration.

Table 1: Inhibitory Constants (Ki) of this compound for LPA Receptors

| Receptor Subtype | Cell Line | Assay Method | Ki (μM) | Reference |

| LPA₁ | RH7777 | Inositol Phosphate Production | 0.34 | [3] |

| LPA₂ | RH7777 | Inositol Phosphate Production | 6.5 | [3] |

| LPA₃ | RH7777 | Inositol Phosphate Production | 0.93 | [3] |

| LPA₁ | GTPγS Binding | 0.25 | ||

| LPA₃ | GTPγS Binding | 0.36 |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

| Cell Line | Assay | LPA-Induced Response | IC₅₀ (μM) | Reference |

| Rat Hepatic Stellate Cells | Calcium Influx | Intracellular Calcium Influx | 0.16 | [3] |

| Melanoma Cells (WM239A) | Chemotaxis | Cell Migration | ~10 (effective concentration) | [1] |

| Pancreatic Cancer Cells | Cell Migration | Directionality of Migration | ~1.86 |

Experimental Protocols

The following are detailed methodologies for two common in vitro assays used to investigate the inhibitory effect of this compound on LPA-induced cell migration: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant (LPA) through a porous membrane.

Materials:

-

24-well Transwell inserts (e.g., 8.0 µm pore size)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Lysophosphatidic Acid (LPA) stock solution (e.g., 1 mM in methanol)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in serum-free medium containing 0.1% BSA to reduce basal migration.

-

Harvest cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.

-

-

Inhibitor Treatment:

-

Pre-incubate the cell suspension with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of LPA (e.g., 1-10 µM) as the chemoattractant. For a negative control, use serum-free medium alone.

-

Carefully place the Transwell insert into the well.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 4-24 hours).

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Quantify the migrated cells by either:

-

Eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 595 nm using a plate reader.

-

Counting the number of stained cells in several random fields of view under a microscope.

-

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.

Materials:

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Cell culture medium with and without FBS

-

LPA stock solution

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Cell Seeding:

-

Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

-

-

Wound Creation:

-

Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.

-

Gently wash the wells with PBS to remove any detached cells.

-

-

Treatment:

-

Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of LPA (e.g., 1-10 µM).

-

For the inhibitor group, pre-treat the cells with this compound (e.g., 1-10 µM) for 30 minutes before adding LPA. Include a vehicle control (DMSO).

-

-

Image Acquisition:

-

Immediately after treatment (time 0), capture images of the wound in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at subsequent time points.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.

-

-

Data Analysis:

-

The rate of wound closure is determined by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] x 100 where T₀ is the initial time point and Tₓ is the subsequent time point.

-

Compare the rate of wound closure between the different treatment groups.

-

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in LPA-induced cell migration and the point of intervention for this compound.

LPA Signaling Pathway in Cell Migration

Caption: Simplified LPA signaling cascade leading to cell migration.

Mechanism of this compound Inhibition

References

Ki16425: A Technical Guide to a Competitive Antagonist of LPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ki16425, a potent and selective competitive antagonist of Lysophosphatidic Acid (LPA) receptors. This document consolidates key findings on its mechanism of action, receptor selectivity, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction to this compound

This compound, with the chemical name 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid, is a small molecule inhibitor that has been instrumental in elucidating the physiological and pathological roles of LPA signaling.[1] It functions as a competitive antagonist, primarily targeting the LPA1 and LPA3 receptors, with a lesser effect on the LPA2 receptor.[2][3][4] Its selectivity makes it a valuable tool for distinguishing the contributions of different LPA receptor subtypes in various biological processes.

Chemical Structure:

-

Molecular Formula: C23H23ClN2O5S[]

-

Molecular Weight: 474.96 g/mol [2][]

Mechanism of Action and Receptor Selectivity

This compound exerts its antagonistic effects by competing with LPA for binding to the G protein-coupled LPA receptors.[6] This reversible inhibition blocks the initiation of downstream signaling cascades.[7] The selectivity of this compound is a key feature, with a distinct preference for LPA1 and LPA3 over LPA2.[6][8] It has been shown to have no significant activity at LPA4, LPA5, and LPA6 receptors.[2] This subtype selectivity allows researchers to dissect the specific functions of LPA1 and LPA3 in complex biological systems.

Quantitative Data: Binding Affinities and Potency

The inhibitory potency of this compound has been quantified across various studies and cell lines. The following tables summarize the reported inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Receptor Subtype | Cell Line | Assay Type | Ki (μM) | Reference |

| LPA1 | RH7777 | Inositol Phosphate Production | 0.34 | [2][4] |

| LPA2 | RH7777 | Inositol Phosphate Production | 6.5 | [2][4] |

| LPA3 | RH7777 | Inositol Phosphate Production | 0.93 | [2][4] |

| LPA1 | - | GTPγS Binding | 0.25 | |

| LPA3 | - | GTPγS Binding | 0.36 | |

| LPA3 | RH7777 | Binding Affinity | 0.148 | [2] |

| Receptor Subtype | Cell Line | Assay Type | IC50 (μM) | Reference |

| LPA1 | human chem1 cells | Intracellular Calcium Mobilization (FLIPR) | 0.046 | [2] |

| LPA1 | rat hepatic stellate cells | Intracellular Calcium Influx | 0.16 | [2] |

| LPA1 | THP-1 cells | Calcium Response | 0.17 | [7] |

| LPA1 | Swiss 3T3 fibroblasts | Calcium Response | 0.54 | [7] |

Downstream Signaling Pathways Affected by this compound

LPA receptors couple to several heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs, to initiate a variety of intracellular signaling cascades.[9][10] By blocking LPA binding, this compound effectively inhibits these downstream pathways.

Caption: this compound inhibits LPA receptor signaling pathways.

Key signaling events inhibited by this compound include:

-

Gq/11 Pathway: Inhibition of Gq/11 activation prevents the stimulation of Phospholipase C (PLC), leading to reduced inositol phosphate production and intracellular calcium mobilization.[11][12] This is a common readout for assessing this compound activity.

-

Gi/o Pathway: By blocking Gi/o, this compound can prevent the inhibition of adenylyl cyclase and modulate the activity of downstream effectors like PI3K/Akt and Rac.[11]

-

G12/13 Pathway: Inhibition of G12/13 signaling interferes with the activation of the small GTPase Rho, which is crucial for cytoskeletal rearrangements, stress fiber formation, and cell migration.[11][13]

-

MAPK Pathway: this compound has been shown to reduce the LPA-induced activation of p42/p44 Mitogen-Activated Protein Kinase (MAPK).[2] Interestingly, it can also act as a weak protean agonist, weakly stimulating p42/p44 MAPK on its own in some contexts.[2]

-

Hippo-YAP Pathway: this compound can block the LPA-induced dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ), thereby inhibiting the Hippo signaling pathway which is involved in controlling organ size and cell proliferation.[9][14]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the antagonistic effect of this compound on LPA-induced calcium release from intracellular stores.

Caption: Workflow for intracellular calcium mobilization assay.

Detailed Steps:

-

Cell Culture: Culture cells endogenously expressing or overexpressing LPA receptors (e.g., THP-1, Swiss 3T3 fibroblasts, or RH7777 cells transfected with specific LPA receptor subtypes) in appropriate media.[2][8]

-

Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., HEPES-buffered medium).

-

Dye Loading: Incubate cells with a calcium-sensitive dye such as Fura-2/AM.

-

Treatment: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Add LPA to stimulate the cells and induce a calcium response.

-

Measurement: Monitor the change in fluorescence intensity over time using a fluorometer or a fluorescence plate reader.

-

Data Analysis: Quantify the peak fluorescence intensity to determine the extent of inhibition by this compound and calculate the IC50 value.[8]

GTPγS Binding Assay

This assay measures the activation of G proteins by LPA receptors in the presence and absence of this compound.

Detailed Steps:

-

Membrane Preparation: Prepare membrane fractions from cells overexpressing specific LPA receptors.[6]

-

Reaction Mixture: Set up a reaction mixture containing the cell membranes, various concentrations of this compound, a fixed concentration of LPA, and [35S]GTPγS.

-

Incubation: Incubate the reaction mixture to allow for [35S]GTPγS binding to activated G proteins.

-

Filtration: Stop the reaction by rapid filtration through a glass fiber filter to separate bound from unbound [35S]GTPγS.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding of [35S]GTPγS in the presence of different concentrations of this compound to calculate its inhibitory potency.[6]

Cell Migration Assay

This assay assesses the ability of this compound to inhibit LPA-induced cell migration.

Caption: Workflow for the Boyden chamber cell migration assay.

Detailed Steps:

-

Cell Preparation: Culture cells to be tested and serum-starve them to minimize basal migration.

-

Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane.

-

Treatment: Add LPA as a chemoattractant to the lower chamber. In experimental wells, also add different concentrations of this compound.

-

Cell Seeding: Seed the serum-starved cells in the upper chamber.

-

Incubation: Incubate the chamber for a sufficient time to allow for cell migration towards the chemoattractant.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Data Analysis: Count the number of migrated cells in different treatment groups to determine the inhibitory effect of this compound on LPA-induced migration.[6][8]

Applications in Research and Drug Development

This compound has been utilized in a wide range of research areas to probe the functions of LPA signaling.

-

Cancer Biology: To investigate the role of LPA in tumor cell proliferation, migration, and invasion.[4]

-

Neuroscience: To study the involvement of LPA in neuropathic pain and neurite outgrowth.[2][15]

-

Inflammation and Fibrosis: To explore the pro-inflammatory and pro-fibrotic effects of LPA in various tissues.[12][16][17]

-

Reproductive Biology: To understand the role of LPA3 in embryonic development.[9]

-

Cardiovascular Research: To investigate the involvement of LPA in vascular permeability and smooth muscle cell recruitment.[9]

Conclusion

This compound is an indispensable pharmacological tool for investigating the multifaceted roles of LPA signaling. Its well-characterized competitive antagonism and selectivity for LPA1 and LPA3 receptors allow for precise dissection of LPA-mediated biological effects. The data and protocols presented in this guide are intended to support researchers and drug development professionals in effectively utilizing this compound to advance our understanding of LPA biology and its therapeutic potential.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]

- 4. caymanchem.com [caymanchem.com]

- 6. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chemical structure of Ki16425

An In-depth Technical Guide to the Chemical Structure and Activity of Ki16425

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, a selective antagonist of lysophosphatidic acid (LPA) receptors.

Chemical and Physicochemical Properties

This compound, also known as Debio 0719, is a potent and selective small molecule inhibitor of LPA receptors, playing a crucial role in elucidating the signaling pathways governed by lysophosphatidic acid.[1][2] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoic acid |

| Synonyms | Ki-16425, Debio 0719 |

| CAS Number | 355025-24-0 |

| Molecular Formula | C₂₃H₂₃ClN₂O₅S |

| Molecular Weight | 474.96 g/mol |

| Appearance | White to off-white solid powder |

| Purity | ≥98% (typically analyzed by HPLC) |

| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 20 mM) |

| Storage Conditions | Store at -20°C in a dry, dark environment for long-term stability (≥1 year) |

| SMILES | CC1=NOC(=C1NC(=O)OC(C)C1=CC=CC=C1Cl)C1C=CC(CSCCC(O)=O)=CC=1 |

| InChI Key | LLIFMNUXGDHTRO-UHFFFAOYSA-N |

Visualization of Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, highlighting its core isoxazole moiety linked to a substituted benzyl group and a propanoic acid chain.

Biological Activity and Selectivity

This compound is a competitive and reversible antagonist with selectivity for the lysophosphatidic acid receptors LPA₁ and LPA₃ over LPA₂.[2][3] It shows no significant activity at LPA₄, LPA₅, or LPA₆ receptors.[2] This selectivity makes it a valuable tool for distinguishing the physiological and pathological roles mediated by different LPA receptor subtypes.

| Target Receptor | Parameter | Value (µM) | Assay Type |

| LPA₁ | Kᵢ | 0.34 | Inositol Phosphate Production |

| LPA₂ | Kᵢ | 6.5 | Inositol Phosphate Production |

| LPA₃ | Kᵢ | 0.93 | Inositol Phosphate Production |

| LPA₁ | Kᵢ | 0.25 | GTPγS Binding Assay |

| LPA₃ | Kᵢ | 0.36 | GTPγS Binding Assay |

| LPA₁ | IC₅₀ | 0.046 | Intracellular Ca²⁺ Mobilization |

Experimental Protocols

The quantitative data for this compound's activity were determined using established in vitro functional assays. The detailed methodologies are outlined below.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the Gq protein-coupled receptor activity by measuring the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade.

-

Cell Culture and Transfection : RH7777 rat hepatoma cells are transiently transfected with plasmids encoding human LPA₁, LPA₂, or LPA₃ receptors using a suitable transfection reagent. Cells are typically seeded in 96-well plates and cultured for 24-48 hours post-transfection.

-

Cell Labeling : Cells are incubated with myo-[³H]inositol in an inositol-free medium for 16-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.

-

Compound Treatment : The labeling medium is removed, and cells are washed. A stimulation buffer containing LiCl (to inhibit inositol monophosphatase) is added. Cells are then pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes.

-

LPA Stimulation : Cells are stimulated with a known concentration of LPA (e.g., EC₅₀ concentration) and incubated for 30-60 minutes at 37°C.

-

Extraction and Quantification : The reaction is terminated by adding a stop solution (e.g., perchloric acid). The total inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is measured by scintillation counting.

-

Data Analysis : The amount of [³H]inositol phosphate accumulation is plotted against the concentration of the antagonist (this compound). The Kᵢ values are calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained from the dose-response curves.[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[5][6]

-

Membrane Preparation : Membranes are prepared from HEK293T cells overexpressing the specific human LPA receptor subtype (LPA₁, LPA₂, or LPA₃). Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Reaction : The assay is conducted in 96-well plates. Cell membranes (10-20 µg of protein) are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), [³⁵S]GTPγS, and various concentrations of this compound.

-

Agonist Stimulation : The reaction is initiated by adding a fixed concentration of LPA. The mixture is incubated for 30-60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration : The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. The filters are then washed with ice-cold buffer.

-

Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibitory effect of this compound is analyzed using non-linear regression to determine IC₅₀ values, from which Kᵢ values are calculated.[7][8]

Mechanism of Action and Signaling Pathways

LPA receptors are GPCRs that couple to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to initiate various downstream signaling cascades.[9][10] this compound acts as a competitive antagonist, binding to LPA₁ and LPA₃ receptors and blocking the signal transduction initiated by LPA.

Key pathways inhibited by this compound include:

-

Gq/11 Pathway : Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation.

-

G12/13 Pathway : By blocking this pathway, this compound inhibits the activation of Rho guanine nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase RhoA. This prevents downstream effects such as stress fiber formation and cell migration.

-

Hippo-YAP/TAZ Pathway : this compound blocks LPA-induced dephosphorylation of the transcriptional co-activators YAP and TAZ.[1] This promotes their sequestration in the cytoplasm and prevents their translocation to the nucleus, thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes.[1]

The diagram below illustrates the primary signaling pathways antagonized by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

Ki16425's impact on downstream signaling cascades

An In-depth Technical Guide to the Impact of Ki16425 on Downstream Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3, with moderate activity towards LPA2.[1][2][3][4][5] As a competitive and reversible inhibitor, it serves as a critical tool for elucidating the complex roles of LPA in cellular signaling.[1] This document provides a comprehensive overview of the molecular mechanisms through which this compound modulates downstream signaling cascades. It includes a summary of its inhibitory constants, detailed experimental protocols for assessing its activity, and visual representations of the affected pathways. The information presented is intended to support further research and drug development efforts targeting LPA receptor signaling.

Mechanism of Action and Receptor Selectivity

This compound exerts its effects by competitively binding to LPA receptors, thereby preventing the binding of the endogenous ligand, LPA. Its selectivity for LPA1 and LPA3 allows for the specific investigation of pathways mediated by these receptors. The inhibitory constants (Ki) of this compound for various LPA receptors are summarized in the table below.

| Receptor Subtype | Inhibitory Constant (Ki) | Cell Line / Assay Condition | Reference |

| LPA1 | 0.34 µM | RH7777 cells | [1] |

| LPA1 | 0.25 µM | GTPγS binding assay | |

| LPA2 | 6.5 µM | RH7777 cells | [1] |

| LPA3 | 0.93 µM | RH7777 cells | [1] |

| LPA3 | 0.36 µM | GTPγS binding assay | |

| LPA4 | No activity | - | [1] |

| LPA5 | No activity | - | [1] |

| LPA6 | No activity | - | [5] |

Table 1: Inhibitory constants (Ki) of this compound for LPA receptor subtypes.

Impact on Major Downstream Signaling Cascades

LPA binding to its G-protein coupled receptors (GPCRs), primarily LPA1 and LPA3, initiates a multitude of downstream signaling events that regulate key cellular processes such as proliferation, migration, survival, and inflammation. This compound, by blocking this initial step, effectively attenuates these signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. LPA is a known activator of this pathway. This compound has been demonstrated to reduce the LPA-induced phosphorylation and activation of p42/p44 MAPK (ERK1/2).[1][6]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is critical for cell survival and proliferation. This compound has been shown to partially inhibit the LPA-stimulated phosphorylation of Akt, a key downstream effector of PI3K.[6] The protective effects of LPA against apoptosis are often mediated through the Gi-PI3K/Akt and ERK pathways, which can be counteracted by this compound.[7]

Hippo-YAP Pathway

The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. LPA can inactivate the Hippo pathway, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ. This compound blocks this LPA-induced dephosphorylation, thereby maintaining the Hippo pathway's tumor-suppressive function.

Protein Kinase C δ (PKCδ) and p38 MAPK Pathways

In the context of inflammation, such as in peritoneal sepsis models, this compound has been shown to blunt the lipopolysaccharide (LPS)-induced phosphorylation of PKCδ and p38 MAPK.[8][9] This highlights the role of LPA signaling in modulating inflammatory responses.

Apoptosis Pathway

In T-cell lymphoma models, this compound has been found to induce apoptosis.[10][11] This is achieved by modulating the expression of key apoptosis-related proteins, including the downregulation of the anti-apoptotic protein Bcl2 and the upregulation of the pro-apoptotic proteins p53, Bax, cleaved caspase-3, and cytochrome c.[10][11]

Glycolysis Pathway

Metabolic reprogramming is a hallmark of cancer. This compound has been observed to suppress glycolytic activity in T-cell lymphoma cells by decreasing the expression of the glucose transporter GLUT3 and the lactate transporter MCT1.[10][11]

Figure 1: Overview of LPA signaling pathways inhibited by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the impact of this compound on downstream signaling. Specific parameters may need to be optimized for different cell types and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines endogenously expressing LPA1 and LPA3 (e.g., various cancer cell lines, fibroblasts) or engineered to overexpress these receptors.

-

Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal signaling activity.

-

This compound Pre-treatment: Pre-incubate the serum-starved cells with this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 30-60 minutes.

-

LPA Stimulation: Stimulate the cells with an appropriate concentration of LPA (e.g., 1-10 µM) for the desired time points (e.g., 5, 15, 30 minutes for phosphorylation events).

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - ProQuest [proquest.com]

- 11. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

Ki16425 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ki16425, a potent antagonist of lysophosphatidic acid (LPA) receptors, and its application in the study of cancer cell proliferation. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule antagonist with high selectivity for Lysophosphatidic Acid Receptor 1 (LPA₁) and Lysophosphatidic Acid Receptor 3 (LPA₃) over other LPA receptors.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[4] In the context of cancer, the LPA signaling axis is often dysregulated, contributing to tumor growth, metastasis, and therapeutic resistance.[1][4] this compound serves as a critical tool for investigating the role of LPA₁ and LPA₃ in cancer biology and as a potential therapeutic agent to inhibit cancer cell proliferation.

Mechanism of Action

This compound competitively inhibits the binding of LPA to its receptors, LPA₁ and LPA₃.[3] This blockade prevents the activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival. The primary pathways affected by this compound inhibition include the Rho/ROCK and Mitogen-Activated Protein Kinase (MAPK) pathways. By disrupting these pathways, this compound can induce apoptosis, inhibit glycolysis, and suppress cell migration and invasion.[4]

Quantitative Data Summary

The following tables summarize the inhibitory constants (Kᵢ) and the half-maximal inhibitory concentrations (IC₅₀) of this compound against LPA receptors and in various cancer cell lines.

| Receptor | Assay Type | Cell Line | Kᵢ (μM) | Reference |

| LPA₁ | Inositol Phosphate Production | RH7777 | 0.34 | [1][2][3] |

| LPA₂ | Inositol Phosphate Production | RH7777 | 6.5 | [1][2][3] |

| LPA₃ | Inositol Phosphate Production | RH7777 | 0.93 | [1][2][3] |

| LPA₁ | GTPγS Binding Assay | - | 0.25 | [5] |

| LPA₃ | GTPγS Binding Assay | - | 0.36 | [5] |

| Cell Line | Assay Type | IC₅₀ | Reference |

| Chem-1 (LPA₁-expressing) | Calcium Flux | 130 nM | [6] |

| Pancreatic Cancer Cells | Cell Migration | ~1.86 μM | [7] |

| Rat Hepatic Stellate Cells | Calcium Influx | 0.16 μM | [3] |

| Human Chem-1 Cells | Calcium Mobilization | 0.046 μM | [3] |

Signaling Pathways

The signaling cascades initiated by LPA binding to its receptors are central to its role in cancer cell proliferation. This compound effectively blocks these pathways at the receptor level.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cancer cell proliferation and related processes.

Cell Proliferation Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Details:

-

Cell Seeding: Seed cancer cells (e.g., pancreatic, breast, or renal cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and/or a fixed concentration of LPA (e.g., 1 µM) as a stimulant. Include appropriate vehicle controls. Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm for MTT or 490 nm for MTS using a microplate reader.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Protocol Details:

-

Monolayer Formation: Seed cells in a 6- or 12-well plate and grow them until they form a confluent monolayer.

-

Wound Creation: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.

-

Treatment: Add fresh medium containing the desired concentrations of this compound and/or LPA.

-

Imaging: Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Protocol Details:

-

Insert Coating: Thaw Matrigel on ice and coat the upper surface of the transwell inserts (8 µm pore size). Allow the Matrigel to solidify at 37°C.

-

Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing this compound and seed them into the upper chamber of the inserts.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as LPA or fetal bovine serum (FBS).

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

-

Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.

Western Blotting for MAPK Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2.

Protocol Details:

-

Cell Treatment: Culture cells to 70-80% confluency, serum-starve, and then treat with this compound for a specified time before stimulating with LPA for a short period (e.g., 5, 15, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK pathway proteins (e.g., p-ERK1/2, total ERK1/2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

RhoA Activation Assay (Pull-Down Assay)

This assay specifically pulls down the active, GTP-bound form of RhoA to measure its activation state.

Protocol Details:

-

Cell Treatment: Similar to the Western blot protocol, treat serum-starved cells with this compound prior to a brief stimulation with LPA (e.g., 1-5 minutes).

-

Lysis: Lyse cells in an ice-cold magnesium-containing lysis buffer provided with a RhoA activation assay kit.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pull-Down: Incubate the clarified lysates with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads. These beads will specifically bind to the active, GTP-bound form of RhoA.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.

-

Elution and Analysis: Elute the bound RhoA-GTP from the beads using SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. Run a parallel blot with the total cell lysates to determine the total RhoA levels for normalization.

In Vivo Studies